Imidazo[1,2-a]pyridine-3-carbaldehyde oxime
Overview
Description
Imidazo[1,2-a]pyridine-3-carbaldehyde oxime is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde oxime typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the carbaldehyde and oxime groups. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The carbaldehyde group can then be introduced via formylation reactions, and the oxime group is formed by reacting the aldehyde with hydroxylamine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The imidazo[1,2-a]pyridine core can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the carbaldehyde and oxime groups.
Imidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the oxime group.
Imidazo[1,2-a]pyridine-3-amine: Contains an amine group instead of the carbaldehyde and oxime groups.
Uniqueness: Imidazo[1,2-a]pyridine-3-carbaldehyde oxime is unique due to the presence of both the carbaldehyde and oxime groups, which confer distinct reactivity and potential biological activities. The oxime group, in particular, allows for the formation of nitrile oxides and other derivatives that are not accessible with the parent imidazo[1,2-a]pyridine or its simple derivatives .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-6-7-5-9-8-3-1-2-4-11(7)8/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWZJRTZWBDVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30493-08-4 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxaldehyde, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30493-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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